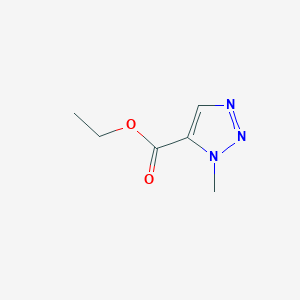![molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9](/img/structure/B178138.png)
Imidazo[1,2-a]pyridin-8-ylmethanol
Descripción general
Descripción
Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as a bioactive scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-8-ylmethanol can be represented by the InChI code: 1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been the subject of numerous chemical reactions. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-8-ylmethanol is a chemical compound with the molecular formula C8H8N2O . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
- Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science .
- They have been used in different technological applications such as optoelectronic devices .
- The unique chemical structure and versatility of these compounds contribute to their optical behaviors .
- Imidazo[1,2-a]pyridine derivatives have been used in the pharmaceutical field .
- They have been used in the development of anti-cancer drugs .
- Their unique chemical structure and biological properties make them suitable for this application .
- These compounds have been used in the development of sensors .
- Their unique chemical structure and versatility make them suitable for this application .
Materials Science and Optoelectronics
Pharmaceutical Field
Sensors
Confocal Microscopy and Imaging
- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
- Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Organic Synthesis and Pharmaceutical Chemistry
Treatment of Diseases
- Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .
- This application is particularly relevant in industries where metal structures are exposed to harsh environmental conditions .
- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis .
- The synthesis of this scaffold from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
- Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .
Corrosion Inhibitor
Synthesis of Heterocyclic Scaffolds
Safety And Hazards
While specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ylmethanol is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-8-ylmethanol, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely focus on developing more efficient and environmentally friendly synthesis methods , as well as exploring new applications in medicinal chemistry .
Propiedades
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHUJOMCLYOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452452 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-8-ylmethanol | |
CAS RN |
111477-17-9 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

